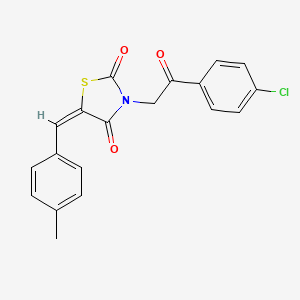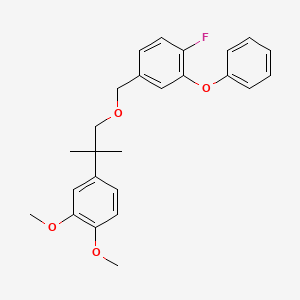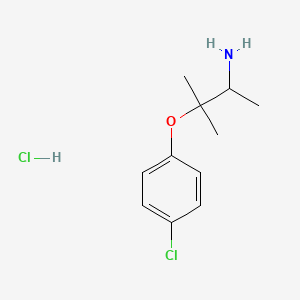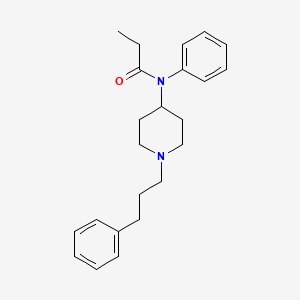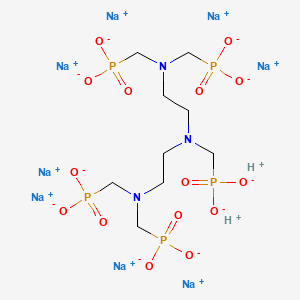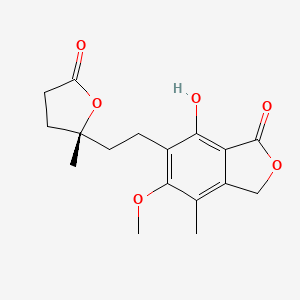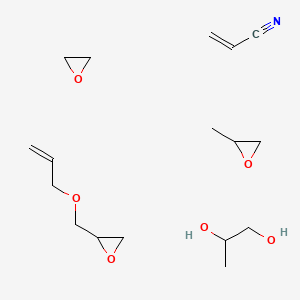
2-Methyloxirane;oxirane;propane-1,2-diol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, methyloxirane, oxirane, (2-propenyloxy)methyloxirane, 2-propenenitrile polymer is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the monomers 1,2-propanediol, methyloxirane, oxirane, (2-propenyloxy)methyloxirane, and 2-propenenitrile. It is known for its versatility and is used in industries ranging from pharmaceuticals to materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomeric components. The process typically starts with the preparation of the monomers:
1,2-Propanediol: This can be synthesized through the hydration of propylene oxide.
(2-Propenyloxy)methyloxirane: This is synthesized by the reaction of allyl alcohol with epichlorohydrin.
2-Propenenitrile:
The polymerization process involves the use of initiators such as peroxides or azo compounds under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the polymer. The polymer is then purified and processed into the desired form for various applications.
化学反应分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or alkylated products.
科学研究应用
The polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in the production of coatings, adhesives, and sealants.
作用机制
The polymer exerts its effects through various mechanisms depending on its application. In drug delivery, for example, it forms a hydrogel that encapsulates the drug and releases it in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and the controlled release of active pharmaceutical ingredients.
相似化合物的比较
Similar Compounds
Polyethylene glycol: Known for its use in drug delivery and biocompatibility.
Polypropylene glycol: Used in the production of polyurethanes and as a lubricant.
Polyvinyl alcohol: Employed in the production of films and coatings.
Uniqueness
The polymer’s uniqueness lies in its combination of monomers, which imparts specific properties such as flexibility, biocompatibility, and chemical reactivity. This makes it suitable for a wide range of applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
64611-78-5 |
|---|---|
分子式 |
C17H31NO6 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
2-methyloxirane;oxirane;propane-1,2-diol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C3H3N.C3H8O2.C3H6O.C2H4O/c1-2-3-7-4-6-5-8-6;1-2-3-4;1-3(5)2-4;1-3-2-4-3;1-2-3-1/h2,6H,1,3-5H2;2H,1H2;3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
InChI 键 |
BXMWUHBKLLGVMO-UHFFFAOYSA-N |
规范 SMILES |
CC1CO1.CC(CO)O.C=CCOCC1CO1.C=CC#N.C1CO1 |
相关CAS编号 |
64611-78-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


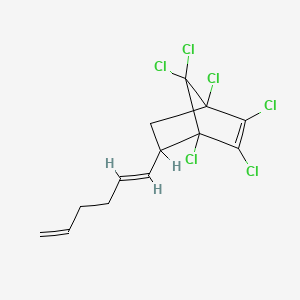
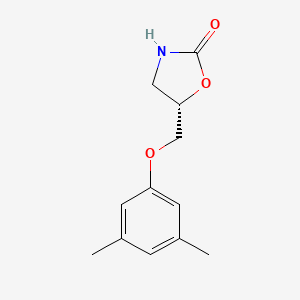
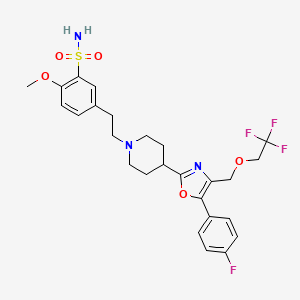
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
